molecular formula C7H4N6 B14473097 3-Azido-1,2,4-benzotriazine CAS No. 69365-63-5

3-Azido-1,2,4-benzotriazine

Cat. No.: B14473097
CAS No.: 69365-63-5
M. Wt: 172.15 g/mol
InChI Key: WXMIAPASCAUZHK-UHFFFAOYSA-N
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Description

3-Azido-1,2,4-benzotriazine is a heterocyclic compound that features a benzene ring fused to a triazine ring with an azido group at the third position.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1,2,4-benzotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often involve nucleophiles that can displace the azido group .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-Azido-1,2,4-benzotriazine involves its ability to undergo azido-tetrazole tautomerism, which can lead to the formation of tetrazole isomers. This tautomerism is a key feature that influences the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Properties

CAS No.

69365-63-5

Molecular Formula

C7H4N6

Molecular Weight

172.15 g/mol

IUPAC Name

3-azido-1,2,4-benzotriazine

InChI

InChI=1S/C7H4N6/c8-13-12-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H

InChI Key

WXMIAPASCAUZHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)N=[N+]=[N-]

Origin of Product

United States

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